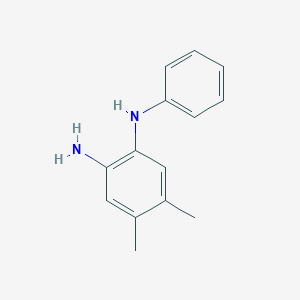

4,5-Dimethyl-N1-phenylbenzene-1,2-diamine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4,5-dimethyl-2-N-phenylbenzene-1,2-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2/c1-10-8-13(15)14(9-11(10)2)16-12-6-4-3-5-7-12/h3-9,16H,15H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPICVDHDOMWDPR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C)NC2=CC=CC=C2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4,5 Dimethyl N1 Phenylbenzene 1,2 Diamine and Its Precursors

Strategic Approaches to the Benzene-1,2-diamine Scaffold

The construction of the core benzene-1,2-diamine structure is the foundational step in the synthesis of its more complex derivatives. Several classical and modern synthetic strategies can be employed to achieve this.

Nucleophilic Aromatic Substitution Routes

Nucleophilic aromatic substitution (SNA_r) is a key method for introducing amino groups onto an aromatic ring. scranton.edumasterorganicchemistry.com This reaction typically involves the displacement of a good leaving group, such as a halide, by a nucleophile. dalalinstitute.com For the synthesis of benzene-1,2-diamines, this can be a stepwise process.

A common approach starts with a benzene (B151609) ring that has a leaving group and an electron-withdrawing group, often a nitro group (-NO₂), positioned ortho or para to the leaving group. scranton.edumasterorganicchemistry.com The nitro group activates the ring towards nucleophilic attack. The reaction proceeds through an addition-elimination mechanism, involving a resonance-stabilized intermediate known as a Meisenheimer complex. youtube.com

For instance, 1-fluoro-2-nitrobenzene (B31998) can react with an amine nucleophile in the first step. mdpi.com The resulting N-substituted nitroaniline can then undergo reduction of the nitro group to an amine, yielding the benzene-1,2-diamine scaffold. mdpi.com The choice of solvent and base is crucial in these reactions to ensure high yields and minimize side products.

Catalytic Hydrogenation of Nitroaniline Intermediates

Catalytic hydrogenation is a widely used and efficient method for the reduction of nitroarenes to their corresponding anilines. niscpr.res.innih.gov This method is often preferred for its clean reaction profile and high yields. niscpr.res.in The process involves the use of molecular hydrogen (H₂) in the presence of a metal catalyst.

Commonly used catalysts include palladium on carbon (Pd/C), platinum on carbon (Pt/C), and Raney nickel. niscpr.res.inyoutube.com The reaction is typically carried out in a suitable solvent, such as ethanol (B145695) or methanol, under a controlled pressure of hydrogen gas. niscpr.res.in The reduction of a nitroaniline intermediate, for example, N-(4,5-dimethyl-2-nitrophenyl)aniline, would directly yield 4,5-Dimethyl-N1-phenylbenzene-1,2-diamine.

The kinetics of catalytic hydrogenation can be influenced by several factors, including temperature, hydrogen pressure, catalyst loading, and substrate concentration. niscpr.res.in Studies have shown that the reaction often follows first-order kinetics with respect to the nitro compound, hydrogen pressure, and catalyst loading. niscpr.res.in The process proceeds through intermediate stages, including nitroso and hydroxylamine (B1172632) species, which can sometimes accumulate under certain conditions. google.com

Reductive Amination Strategies

Reductive amination is a versatile method for forming C-N bonds and can be applied to the synthesis of substituted amines. masterorganicchemistry.com This reaction typically involves the reaction of a carbonyl compound (aldehyde or ketone) with an amine to form an imine or enamine, which is then reduced in situ to the corresponding amine. masterorganicchemistry.comyoutube.com

While not a direct route to the benzene-1,2-diamine core from a simple benzene ring, reductive amination is crucial for introducing substituents onto the amino groups of a pre-formed diamine. For example, a primary aromatic amine can be selectively alkylated via reductive amination. mdpi.com Common reducing agents for this purpose include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.comorganic-chemistry.org The choice of reducing agent is important, as some, like NaBH₃CN, can selectively reduce imines in the presence of carbonyl groups. masterorganicchemistry.com

Synthesis of Specific Dimethylated and N-Phenylated Benzene-1,2-diamine Congeners

The synthesis of the target compound, this compound, requires the specific introduction of two methyl groups and one phenyl group onto the benzene-1,2-diamine scaffold.

A plausible synthetic route could begin with 4,5-dimethyl-1,2-phenylenediamine as a key intermediate. nih.govsigmaaldrich.com This precursor can be synthesized through the catalytic hydrogenation of 4,5-dimethyl-2-nitroaniline. The subsequent N-phenylation can be achieved through methods such as the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction is a powerful tool for forming C-N bonds between aryl halides and amines. berkeley.edusemanticscholar.org In this case, 4,5-dimethyl-1,2-phenylenediamine would be reacted with a phenyl halide (e.g., bromobenzene (B47551) or chlorobenzene) in the presence of a palladium catalyst and a suitable phosphine (B1218219) ligand.

Alternatively, the synthesis could start from a precursor that already contains the phenylamino (B1219803) group. For example, a nucleophilic aromatic substitution reaction between 1,2-difluoro-4,5-dimethylbenzene and aniline (B41778) could be envisioned, followed by the introduction of the second amino group.

Advanced Synthetic Transformations Leading to the Compound

Multi-Step Synthetic Sequences and Yield Optimization

A multi-step synthesis for this compound would likely involve a combination of the reactions discussed above. A potential sequence is outlined below:

Nitration: Starting with o-xylene (B151617) (1,2-dimethylbenzene), nitration would yield a mixture of nitro-isomers. The desired 4-nitro-1,2-dimethylbenzene would need to be separated.

Further Nitration and Isomer Separation: A second nitration could introduce a second nitro group, leading to 1,2-dimethyl-4,5-dinitrobenzene (B181664).

Selective Reduction: A selective reduction of one nitro group to an amine would yield 4,5-dimethyl-2-nitroaniline.

N-Arylation: A Buchwald-Hartwig amination with a phenyl halide would introduce the phenyl group, forming N-(4,5-dimethyl-2-nitrophenyl)aniline.

Final Reduction: The final step would be the reduction of the remaining nitro group to an amine, yielding the target compound, this compound.

Each step in this sequence would require careful optimization of reaction conditions, including the choice of reagents, solvents, catalysts, temperature, and reaction time, to maximize the yield and purity of the product at each stage. researchgate.net For instance, in the catalytic hydrogenation steps, the choice of catalyst and control of hydrogen pressure can be critical to avoid over-reduction or side reactions. niscpr.res.in Similarly, in the Buchwald-Hartwig amination, the selection of the palladium precursor and phosphine ligand is crucial for achieving high coupling efficiency. berkeley.edu

The following table provides a summary of reaction conditions for key synthetic steps that could be part of a multi-step synthesis towards the target compound, based on analogous transformations reported in the literature.

| Reaction Step | Starting Material | Reagents and Conditions | Product | Yield | Reference |

| Catalytic Hydrogenation | 4,6-Dimethyl-2-nitroaniline | 10% Pd/C, H₂ (25 psi), Ethanol, Room Temp, 2h | 4,5-dimethylbenzene-1,2-diamine (B154071) | 96% | |

| Nucleophilic Aromatic Substitution | 1-fluoro-2-nitrobenzene, 3,5-bis(trifluoromethyl)benzylamine | Not specified | N-(3,5-bis(trifluoromethyl)benzyl)-2-nitroaniline | 98% | mdpi.com |

| Catalytic Hydrogenation | N-(3,5-bis(trifluoromethyl)benzyl)-2-nitroaniline | Not specified | N1-(3,5-bis(trifluoromethyl)benzyl)benzene-1,2-diamine | 97% | mdpi.com |

| Reductive Amination | N¹-((1R,2R)-2-(dimethylamino)cyclohexyl)benzene-1,2-diamine, Benzaldehyde | NaCNBH₃, Acetonitrile, Acetic Acid | N-benzylated secondary amine | 13-52% | mdpi.com |

Regioselective and Chemoselective Considerations in Synthesis

The synthetic pathway to this compound typically commences with the nitration of 1,2-dimethylbenzene (o-xylene), followed by a second nitration, selective reduction of the nitro groups, and finally, N-arylation. Each of these steps presents unique challenges in terms of selectivity.

Regioselectivity in the Dinitration of o-Xylene

The initial step in the synthesis is the mononitration of o-xylene. The two methyl groups are ortho, para-directing activators. Nitration of o-xylene with a standard mixed acid (nitric acid and sulfuric acid) typically yields a mixture of 3-nitro-o-xylene and 4-nitro-o-xylene. acs.orgwikipedia.orgorganic-chemistry.org For the synthesis of the target molecule, 4-nitro-o-xylene is the desired isomer.

To enhance the regioselectivity towards the 4-nitro isomer, various solid acid catalysts have been investigated. The use of zeolites, such as H-beta and H-ZSM-5, has shown promise in improving the 4-nitro-o-xylene to 3-nitro-o-xylene ratio. acs.orgwikipedia.orgorganic-chemistry.org For instance, liquid-phase nitration of o-xylene using zeolite H-beta and 70% nitric acid at 70°C resulted in a 63% selectivity for 4-nitro-o-xylene. acs.orgorganic-chemistry.org Vapor-phase nitration over H-beta at 150°C with 30% nitric acid further increased the conversion while maintaining good selectivity for the desired isomer. acs.orgorganic-chemistry.org

The subsequent dinitration of 4-nitro-o-xylene to produce 1,2-dimethyl-4,5-dinitrobenzene is a critical regioselective step. The existing nitro group is a meta-director and a deactivator, while the methyl groups are ortho, para-directors and activators. The directing effects of the substituents must be carefully balanced to achieve the desired 4,5-dinitro substitution pattern.

Chemoselective Reduction of 1,2-Dimethyl-4,5-dinitrobenzene

The reduction of 1,2-dimethyl-4,5-dinitrobenzene offers a key opportunity for chemoselectivity. The two nitro groups can be reduced sequentially. A partial reduction can yield 4,5-dimethyl-2-nitroaniline, a crucial precursor, while complete reduction affords 4,5-dimethyl-1,2-phenylenediamine.

The selective reduction of one nitro group in a polynitroaromatic compound is a well-established transformation, often achieved using reagents like sodium sulfide (B99878) (Na₂S) or ammonium (B1175870) sulfide, in what is known as the Zinin reduction. acs.orgstackexchange.com The regioselectivity of this reduction is influenced by the electronic and steric environment of the nitro groups. In substituted dinitrobenzenes, the least sterically hindered nitro group is often preferentially reduced. acs.org For 1,2-dimethyl-4,5-dinitrobenzene, the two nitro groups are in chemically distinct environments, allowing for potential chemoselective reduction.

Catalytic hydrogenation can also be employed for this transformation. The choice of catalyst, solvent, and reaction conditions can influence the selectivity between the mono-amino and di-amino products. For example, catalytic hydrogenation of m-dinitrobenzene using a modified Ru/Al₂O₃ catalyst has been shown to selectively produce m-nitroaniline. nih.govorganic-chemistry.org Similar strategies could potentially be applied to the reduction of 1,2-dimethyl-4,5-dinitrobenzene.

| Dinitro Compound | Reducing Agent/Catalyst | Product | Selectivity Considerations |

|---|---|---|---|

| m-Dinitrobenzene | Na₂S (Zinin Reduction) | m-Nitroaniline | Selective reduction of one nitro group. acs.orgstackexchange.com |

| m-Dinitrobenzene | PVP-Ru/Al₂O₃, Sn⁴⁺ modifier | m-Nitroaniline | High selectivity for mono-reduction with catalyst modification. nih.govorganic-chemistry.org |

| 2,4-Dinitroanisole | Na₂Sₓ | 5-Nitro-o-anisidine | Reduction occurs at the less sterically hindered position. acs.org |

Regioselective N-Arylation of 4,5-Dimethyl-1,2-phenylenediamine

The final step in the synthesis of this compound is the regioselective mono-N-arylation of 4,5-dimethyl-1,2-phenylenediamine. This presents a significant challenge as the two amino groups of the symmetric diamine have similar reactivity. Achieving mono-arylation over diarylation, and ensuring the arylation occurs at the desired nitrogen atom, requires precise control.

Modern cross-coupling reactions, such as the Buchwald-Hartwig amination and the Ullmann condensation, are powerful methods for the formation of C-N bonds. wikipedia.orglibretexts.orgwikipedia.orgorganic-chemistry.org

The Buchwald-Hartwig amination utilizes a palladium catalyst with specialized phosphine ligands to couple an amine with an aryl halide. wikipedia.orglibretexts.org The choice of ligand is crucial for controlling the selectivity of the reaction, particularly in avoiding diarylation in the case of diamines. acs.org Judicious selection of the ligand and reaction conditions can favor the formation of the mono-arylated product. acs.org

The Ullmann condensation is a copper-catalyzed reaction that can also be used to form C-N bonds. wikipedia.orgorganic-chemistry.org While traditional Ullmann conditions are often harsh, modern modifications using ligands such as N,N-dimethylglycine have allowed for milder reaction conditions. organic-chemistry.org

For a substrate like 4,5-dimethyl-1,2-phenylenediamine, achieving regioselective mono-N-phenylation would likely involve strategies such as:

Using a large excess of the diamine relative to the phenyl halide to statistically favor mono-substitution.

Employing a protecting group strategy, where one amine function is temporarily blocked, allowing the other to be arylated, followed by deprotection.

Utilizing sterically hindered ligands in a Buchwald-Hartwig reaction that may favor mono-arylation due to steric hindrance around the catalytic center after the first C-N bond formation.

| Reaction | Catalyst System | Key Considerations for Regioselectivity |

|---|---|---|

| Buchwald-Hartwig Amination | Palladium catalyst with phosphine ligands (e.g., BINAP, DPPF) | Ligand choice is critical to prevent diarylation. Steric hindrance of the ligand can promote mono-arylation. acs.orgwikipedia.orglibretexts.org |

| Ullmann Condensation | Copper catalyst (e.g., CuI) with ligands (e.g., phenanthroline, N,N-dimethylglycine) | Can be an alternative to palladium-catalyzed methods, though may require higher temperatures. wikipedia.orgorganic-chemistry.org |

Chemical Reactivity and Transformation Pathways

Cyclocondensation Reactions to Form Heterocyclic Systems

Cyclocondensation reactions are a cornerstone of the reactivity of 4,5-Dimethyl-N1-phenylbenzene-1,2-diamine, leading to the formation of valuable heterocyclic compounds. These reactions involve the condensation of the diamine with a bifunctional reagent, resulting in the formation of a new ring system.

Formation of Benzimidazole (B57391) Derivatives

Benzimidazoles, characterized by the fusion of benzene (B151609) and imidazole (B134444) rings, are a significant class of heterocyclic compounds. nih.govsemanticscholar.org The synthesis of benzimidazole derivatives from o-phenylenediamines is a well-established and widely studied area of organic chemistry. nih.govsemanticscholar.org

The reaction of this compound with various reagents such as carboxylic acids or aldehydes can lead to the formation of 1-phenyl-5,6-dimethylbenzimidazole derivatives. nih.gov This transformation typically proceeds through the condensation of the diamine with the carbonyl compound, followed by cyclization and aromatization. nih.gov The general synthesis of benzimidazoles often involves the condensation of an o-phenylenediamine (B120857) with a carboxylic acid or its derivative, a method known as the Phillips-Ladenburg reaction, or with an aldehyde, which is one of the most efficient methods. semanticscholar.orgsemanticscholar.org Various catalysts and reaction conditions have been developed to promote these reactions, including the use of acids, oxidizing agents, and microwave irradiation. nih.govorganic-chemistry.org

For instance, the reaction of o-phenylenediamines with aldehydes in the presence of an oxidizing agent is a common route to 2-substituted benzimidazoles. ijmpronline.comresearchgate.net The reaction mechanism generally involves the initial formation of a Schiff base, followed by cyclization and oxidation to the benzimidazole. semanticscholar.org The use of different catalysts can influence the reaction efficiency and yield. researchgate.netencyclopedia.pub

Table 1: Examples of Reagents for Benzimidazole Synthesis from o-Phenylenediamines

| Reagent Type | Specific Example | Reference |

|---|---|---|

| Carboxylic Acid | Formic Acid | semanticscholar.org |

| Aldehyde | Benzaldehyde | nih.govresearchgate.net |

This table is illustrative and not specific to this compound, but represents common reactants for the synthesis of benzimidazoles from o-phenylenediamines.

Synthesis of Quinoxaline (B1680401) Derivatives

Quinoxalines, which contain a benzene ring fused to a pyrazine (B50134) ring, are another important class of nitrogen-containing heterocycles. nih.govkit.edu The most common method for synthesizing quinoxalines is the condensation of an aryl 1,2-diamine with a 1,2-dicarbonyl compound. sapub.org

The reaction of this compound with a 1,2-dicarbonyl compound, such as benzil (B1666583), would be expected to yield a substituted quinoxaline. This reaction is typically carried out in a suitable solvent, and various catalysts can be employed to improve the reaction rate and yield. nih.govsapub.org The reaction proceeds through the formation of a diimine intermediate which then cyclizes to form the quinoxaline ring.

Table 2: Common 1,2-Dicarbonyl Compounds for Quinoxaline Synthesis

| Compound Name | Formula |

|---|---|

| Glyoxal | (CHO)₂ |

| Benzil | (C₆H₅CO)₂ |

This table lists general reagents for quinoxaline synthesis and is not exhaustive.

Exploration of Other Nitrogen-Containing Heterocycles

The reactivity of this compound extends to the synthesis of other nitrogen-containing heterocycles beyond benzimidazoles and quinoxalines. organic-chemistry.orgnih.gov Depending on the reaction partner, various other fused heterocyclic systems can be accessed. For example, reactions with reagents containing more than two reactive centers or different functionalities can lead to more complex heterocyclic structures. The synthesis of nitrogen-containing heterocycles is a broad field with continuous development of new synthetic methodologies. organic-chemistry.orgnih.govresearchgate.net

Reactions Involving the Amine Functionalities

The two amino groups of this compound are key to its chemical reactivity, allowing for derivatization through various reactions.

Derivatization through Acylation and Alkylation

The amine groups of this compound can undergo acylation and alkylation reactions. Acylation, typically carried out with acid chlorides or anhydrides, introduces an acyl group onto one or both nitrogen atoms. libretexts.orglibretexts.org Alkylation, using alkyl halides, introduces an alkyl group. libretexts.orglibretexts.org These reactions can be used to modify the properties of the molecule or to introduce functional handles for further transformations. It is important to note that Friedel-Crafts reactions on aromatic rings bearing amino substituents can be problematic as the lone pair of electrons on the nitrogen can react with the Lewis acid catalyst, deactivating the ring. libretexts.org

Formation of Schiff Base Ligands

The primary amino group of this compound can readily react with aldehydes or ketones to form Schiff bases, which are compounds containing a C=N double bond (azomethine group). jocpr.comresearchgate.netunsri.ac.id These Schiff base derivatives are important ligands in coordination chemistry, capable of forming stable complexes with various metal ions. researchgate.netmdpi.comrsc.org The reaction typically involves refluxing the diamine and the carbonyl compound in an appropriate solvent. jocpr.com The resulting Schiff base ligands can be bi-, tri-, or tetradentate depending on the structure of the carbonyl compound used. jocpr.com The coordination chemistry of Schiff bases derived from phenylenediamines has been extensively studied. jocpr.comresearchgate.net

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Benzimidazole |

| Quinoxaline |

| Formic Acid |

| Benzaldehyde |

| Acetyl Chloride |

| Glyoxal |

| Benzil |

| 2,3-Butanedione |

Oxidation Pathways and Reaction Sites

While specific oxidation studies on this compound are not extensively detailed in the available literature, the oxidation pathways can be inferred from studies on analogous N-substituted phenylenediamines. The primary reaction sites for oxidation are the two nitrogen atoms of the diamine moiety. The electrochemical oxidation of related aromatic amines, such as N,N-dimethyl-p-phenylenediamine (DMPD), proceeds via two reversible one-electron transfer steps, forming a stable cation radical and a dication, respectively. researchgate.net The stability of these intermediates is highly dependent on pH, and under basic conditions, the oxidized diimine species can undergo subsequent hydrolytic decomposition. researchgate.netsigmaaldrich.com

For ortho-phenylenediamines, oxidation can lead to intramolecular cyclization to form phenazine-type structures. researchgate.net The process generally involves the formation of a diimine intermediate which then cyclizes. researchgate.net DFT studies on related N,N'-substituted p-phenylenediamines, which are used as antioxidants, show that hydrogen atom abstraction from the N-H bonds is a key step in their oxidation, leading to the formation of nitrogen-centered radicals. researchgate.net This principle suggests that the secondary amine (N1-H) on this compound is a primary site for oxidative reactions.

Cross-Coupling Reactions and Amination

Cross-coupling reactions are powerful tools for forming carbon-nitrogen bonds, and they represent the most common strategies for the synthesis of N-aryl amines like this compound.

Palladium-Catalyzed C-N Coupling Reactions

The Buchwald-Hartwig amination is a premier method for the synthesis of C-N bonds, involving the palladium-catalyzed coupling of an amine with an aryl halide or pseudohalide. wikipedia.orglibretexts.org This reaction is a key pathway to synthesize the title compound, for example, by coupling 4,5-dimethyl-1,2-phenylenediamine with a phenyl halide. The general catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the N-arylated amine product and regenerate the Pd(0) catalyst. wikipedia.orglibretexts.org

The efficiency of the Buchwald-Hartwig reaction is highly dependent on the choice of ligand, palladium precursor, and base. Biaryl phosphine (B1218219) ligands, such as X-Phos, and chelating phosphines like BINAP and DPPF, have been instrumental in developing highly active and versatile catalyst systems. wikipedia.orgnih.govnih.gov

Table 1: Representative Catalytic Systems for Palladium-Catalyzed C-N Coupling

| Component | Examples | Purpose |

| Palladium Precursor | Pd(OAc)₂, Pd₂(dba)₃ | Source of the active Pd(0) catalyst. nih.gov |

| Ligand | X-Phos, SPhos, JohnPhos, BINAP, DPPF | Stabilizes the palladium center and facilitates oxidative addition and reductive elimination. wikipedia.orgnih.govnih.gov |

| Base | NaOtBu, KOtBu, Cs₂CO₃, K₃PO₄ | Deprotonates the amine to form the active nucleophile. nih.gov |

| Solvent | Toluene, Dioxane, THF | Reaction medium. |

Copper-Catalyzed Transformations

The copper-catalyzed Ullmann condensation is a classical method for C-N bond formation, providing an alternative to palladium-based systems. nih.gov Historically, these reactions required harsh conditions, including high temperatures and stoichiometric amounts of copper. organic-chemistry.org Modern advancements, however, have led to the development of milder protocols using catalytic amounts of copper in conjunction with a promoting ligand. nih.govnih.gov

Table 2: Representative Catalytic Systems for Ligand-Promoted Copper-Catalyzed C-N Coupling

| Component | Examples | Purpose |

| Copper Source | CuI, Cu₂O, Cu(OAc)₂ | Catalyst for the coupling reaction. nih.gov |

| Ligand | N,N-Dimethylglycine, L-Proline, 1,2-Diamines (e.g., N,N'-Dimethylethylenediamine) | Accelerates the reaction, allowing for milder conditions. nih.govnih.gov |

| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | Activates the amine nucleophile. nih.gov |

| Solvent | Dioxane, DMF, Toluene | Reaction medium. |

Mechanistic Investigations of Key Transformations

Mechanistic studies of reactions involving N-substituted o-phenylenediamines often focus on their condensation reactions to form valuable heterocyclic systems.

Elucidation of Reaction Intermediates

A primary transformation for o-phenylenediamines is the condensation with 1,2-dicarbonyl compounds to yield quinoxalines or, through oxidative condensation, phenazines. The mechanism for these reactions involves initial nucleophilic attack of the amine groups on the carbonyl carbons to form carbinolamine intermediates. Subsequent dehydration leads to the formation of a diimine intermediate. researchgate.net This diimine species then undergoes cyclization and an oxidation (often aerobic) step to achieve the aromatic final product. researchgate.net

In related reactions of o-phenylenediamines with aliphatic ketones to form benzimidazoles, studies have identified imidazoline (B1206853) derivatives as key intermediates. lookchem.com These imidazolines form first and then undergo a subsequent decomposition step, which involves the cleavage of a carbon-carbon bond, to yield the final aromatic benzimidazole. lookchem.com By analogy, transformations involving this compound are expected to proceed through similar multi-step pathways involving distinct, characterizable intermediates.

Influence of Substituent Effects on Reactivity

The reactivity of this compound is significantly modulated by the electronic and steric properties of its substituents: the two methyl groups on the benzene ring and the phenyl group on one of the amino functions. These substituents influence the electron density distribution and the steric accessibility of the reactive amino groups, thereby affecting the compound's behavior in chemical transformations.

The core structure, o-phenylenediamine, is an electron-rich aromatic system due to the presence of two amino groups. The reactivity, particularly the nucleophilicity of the nitrogen atoms, is a key factor in its chemical transformations, such as in the synthesis of benzimidazoles. The substituents on this compound modify this inherent reactivity.

Electronic Effects:

The electronic influence of a substituent is its effect on the electron density of the rest of the molecule. This can be broadly categorized into inductive effects and resonance (or mesomeric) effects.

Methyl Groups (-CH₃): The two methyl groups at the 4 and 5 positions of the benzene ring are electron-donating groups. They exert a positive inductive effect (+I), pushing electron density into the aromatic ring. This increases the electron density on the benzene ring and, by extension, on the two nitrogen atoms of the diamine. An increase in electron density generally enhances the nucleophilicity and basicity of the amino groups. Aromatic amines are typically weaker bases than aliphatic amines because the lone pair of electrons on the nitrogen atom is delocalized into the aromatic ring. ncert.nic.in However, the electron-donating methyl groups partially counteract this effect, making the diamine more reactive towards electrophiles compared to the unsubstituted N-phenylbenzene-1,2-diamine.

Phenyl Group (-C₆H₅): The N-phenyl group exhibits a dual electronic effect. It has a negative inductive effect (-I) due to the higher electronegativity of sp² hybridized carbon atoms compared to sp³ hybridized carbons. quora.com This effect tends to withdraw electron density from the nitrogen atom it is attached to (N1). Simultaneously, the phenyl group can exert a positive mesomeric effect (+M) if the lone pair of the nitrogen atom delocalizes into the benzene ring. quora.com However, in the context of the N-phenyl-o-phenylenediamine scaffold, the phenyl group is generally considered to be electron-withdrawing, which reduces the basicity and nucleophilicity of the N1 nitrogen atom compared to the N2 nitrogen. researchgate.net

The combination of these effects results in a differentiated reactivity between the two amino groups. The N2-amino group, being directly attached to the dimethyl-substituted benzene ring, is rendered more nucleophilic by the +I effect of the two methyl groups. Conversely, the N1-amino group's nucleophilicity is diminished by the electron-withdrawing nature of the phenyl substituent.

Steric Effects:

Steric hindrance refers to the non-bonding interactions that influence the shape and reactivity of ions and molecules. The N-phenyl group is significantly bulkier than a hydrogen atom. This steric bulk can hinder the approach of reactants to the N1 nitrogen atom, making it less accessible for chemical reactions, particularly with large or sterically demanding reagents. The methyl groups at the 4 and 5 positions are relatively small and are located further from the amino groups, so their steric influence on the reactivity of the amino groups is generally considered to be minimal compared to the N-phenyl group.

Impact on Chemical Transformations:

The interplay of these electronic and steric factors has practical implications for the chemical transformations of this compound. For instance, in reactions involving the condensation of o-phenylenediamines with aldehydes or carboxylic acids to form benzimidazoles, the reaction proceeds via nucleophilic attack of the amino groups.

In the synthesis of N-thiomethyl benzimidazoles through a base-promoted sequential multicomponent assembly, it was observed that the reaction involving 4,5-dimethylbenzene-1,2-diamine (B154071) resulted in a lower yield compared to when 3-methylbenzene-1,2-diamine was used as the substrate. nih.gov This suggests that the electronic and/or steric environment created by the two methyl groups in the 4 and 5 positions may be less favorable for this specific transformation compared to a single methyl group at the 3-position.

The differential reactivity of the two amino groups can also lead to regioselectivity in certain reactions. For example, in N-alkylation or N-acylation reactions, the less sterically hindered and more nucleophilic N2-amino group would be expected to react preferentially, especially under kinetic control. ncert.nic.in

The table below summarizes the expected influence of the substituents on the properties of the amino groups in this compound.

| Substituent | Position | Electronic Effect | Influence on Amino Group |

| Methyl (-CH₃) | 4, 5 | +I (electron-donating) | Increases electron density on the benzene ring and both N atoms, enhancing nucleophilicity. |

| Phenyl (-C₆H₅) | N1 | -I (electron-withdrawing) | Decreases electron density and nucleophilicity of the N1-amino group. |

| Phenyl (-C₆H₅) | N1 | Steric Hindrance | Hinders the approach of reactants to the N1-amino group. |

The following table provides a qualitative comparison of the reactivity of the two amino groups in this compound.

| Amino Group | Basicity | Nucleophilicity | Steric Hindrance | Expected Reactivity towards Electrophiles |

| N1-H (attached to Phenyl) | Lower | Lower | Higher | Lower |

| N2-H₂ | Higher | Higher | Lower | Higher |

Applications in Organic Synthesis and Materials Science

Precursor for Complex Heterocyclic Structures

The 1,2-diamine functionality is a well-established synthon for the construction of nitrogen-containing heterocycles. The presence of the N-phenyl group in 4,5-Dimethyl-N1-phenylbenzene-1,2-diamine introduces an additional element of structural diversity and allows for the synthesis of complex, fused-ring systems.

Ortho-phenylenediamines are fundamental building blocks for a variety of fused heterocyclic compounds. A classic application is in the synthesis of quinoxalines through condensation with 1,2-dicarbonyl compounds. encyclopedia.pubsapub.orgnih.gov It is well-established that o-phenylenediamines react with α-diketones to form quinoxaline (B1680401) derivatives, often under mild conditions and with high yields. sapub.org For instance, the reaction of an o-phenylenediamine (B120857) with benzil (B1666583) in the presence of a suitable catalyst can efficiently produce 2,3-diphenylquinoxaline. sapub.org By extension, this compound is an ideal precursor for the synthesis of N-phenyl substituted quinoxalines. The reaction would proceed via a cyclocondensation mechanism, leading to the formation of a 6,7-dimethyl-1-phenyl-1,2,3,4-tetrahydroquinoxaline, which can be subsequently oxidized to the corresponding quinoxaline.

This reactivity can be generalized to other 1,2-dielectrophiles, opening pathways to a variety of fused heterocycles such as benzimidazoles and phenazines. The synthesis of benzimidazoles, for example, can be achieved through the condensation of o-phenylenediamines with aldehydes or carboxylic acids and their derivatives. nih.govbldpharm.comasianpubs.orgresearchgate.net The use of this compound in such reactions would yield 1-phenyl-5,6-dimethylbenzimidazole derivatives, which are scaffolds of interest in medicinal chemistry.

The synthesis of phenazine (B1670421) derivatives from o-phenylenediamines is also a known transformation, often involving oxidative cyclization reactions. nih.govunito.itsigmaaldrich.com The reaction of this compound under oxidative conditions would be expected to produce substituted phenazine structures.

The reliable and versatile reactivity of this compound makes it a valuable starting material for the generation of libraries of nitrogen-containing compounds. In drug discovery and materials science, the ability to rapidly synthesize a diverse range of compounds for screening is crucial. The condensation reactions mentioned above can be performed with a wide array of dicarbonyl compounds, aldehydes, and other electrophilic partners, allowing for the creation of a large and diverse library of quinoxaline, benzimidazole (B57391), and other heterocyclic derivatives based on the this compound core. Such libraries are instrumental in the search for new bioactive molecules and functional materials.

Ligand Precursor in Coordination Chemistry and Catalysis

The two nitrogen atoms of this compound can act as a bidentate ligand, coordinating to a metal center to form stable chelate complexes. The electronic and steric properties of the resulting metal complexes can be fine-tuned by the substituents on the diamine ligand, in this case, the two methyl groups and the N-phenyl group.

Transition metal complexes of diamine ligands have been extensively studied. asianpubs.orgnih.govsigmaaldrich.com The synthesis of such complexes typically involves the reaction of the diamine ligand with a suitable metal salt. For example, rhodium(III) complexes with differently substituted diamidobenzene ligands have been synthesized by reacting [Cp*RhCl₂]₂ with the corresponding ligand in the presence of a base. sigmaaldrich.com Similarly, this compound can be reacted with various transition metal precursors, such as those of rhodium, iridium, copper, and palladium, to generate a range of novel metal-diamine complexes. nih.govsigmaaldrich.com The resulting complexes can exhibit interesting structural and electronic properties, influenced by the interplay between the metal center and the electronic nature of the N-phenyl and dimethyl-substituted benzene (B151609) ring.

Table 1: Examples of Synthesized Metal-Diamine Complexes with Related Ligands

| Metal Precursor | Ligand Type | Resulting Complex Type | Reference |

|---|---|---|---|

| [CpRhCl₂]₂ | Diamidobenzene | [CpRh(diamine)] | sigmaaldrich.com |

| [IrCl(cod)]₂ | Chiral Diamine | [Ir(diamine)Cl(cod)] | |

| Cu(OAc)₂ | N-Phenyl-o-phenylenediamine | Copper-Diamine Complex |

This table is illustrative and based on the synthesis of complexes with structurally similar diamine ligands.

Metal complexes derived from diamine ligands are powerful catalysts for a variety of organic transformations. N-aryl-1,2-diaminobenzene ligands have been shown to be effective in copper-catalyzed Ullmann-type cross-coupling reactions. ua.es These ligands can coordinate to copper and facilitate C(sp²)-N and C(sp²)-O bond formation under mild conditions. ua.es It is therefore highly probable that copper complexes of this compound would be active catalysts for similar cross-coupling reactions, offering a potentially more sustainable alternative to palladium-based systems.

A particularly exciting application of chiral diamine ligands is in the field of asymmetric catalysis. Chiral iridium and rhodium complexes containing diamine ligands are highly effective catalysts for the asymmetric hydrogenation and transfer hydrogenation of ketones and imines, producing chiral alcohols and amines with high enantioselectivity. encyclopedia.pubsapub.org While this compound itself is achiral, it can be used as a scaffold to synthesize chiral derivatives. For instance, modification of the primary amine group or the phenyl ring could introduce chirality.

Furthermore, even as an achiral ligand, it can be a component of a catalytic system where chirality is induced by another chiral ligand or auxiliary. The electronic properties imparted by the N-phenyl and dimethyl groups can influence the activity and selectivity of the metal catalyst. For example, in iridium-catalyzed asymmetric hydrogenation of simple ketones, the substituents on the diamine ligand have been shown to play a crucial role in achieving high reactivity and enantioselectivity. sapub.orgnih.gov

Table 2: Illustrative Results for Asymmetric Hydrogenation of Ketones with Iridium-Diamine Catalysts

| Substrate (Ketone) | Chiral Diamine Ligand | Catalyst System | Conversion (%) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|---|

| Acetophenone | (S,S)-N,N'-Dimethyl-1,2-diphenylethylene-1,2-diamine | [Cp*IrCl₂]₂ / Ligand | >99 | 98 | encyclopedia.pub |

| 1-Tetralone | Chiral Ferrocene-based PNN Ligand | [Ir(COD)Cl]₂ / Ligand | >99 | 99 | sapub.org |

This table presents data for related chiral diamine ligands to illustrate the potential performance of catalytic systems based on derivatives of this compound.

Monomer in Polymer Synthesis

Aromatic diamines are fundamental building blocks in the synthesis of a wide array of high-performance polymers. The presence of two reactive amine functionalities allows for the formation of long polymer chains through various polymerization reactions. The specific structure of the diamine, including the nature and position of substituents on the aromatic ring, plays a crucial role in determining the properties of the final polymer, such as thermal stability, solubility, and mechanical strength.

Polyamides:

Polyamides are a class of polymers characterized by the repeating amide linkage (-CO-NH-). Aromatic polyamides, often referred to as aramids, are known for their exceptional thermal and mechanical properties. The synthesis of aromatic polyamides typically involves the polycondensation reaction between an aromatic diamine and an aromatic diacid chloride or dicarboxylic acid.

Should this compound be employed in such a synthesis, it would react with a diacid chloride, such as terephthaloyl chloride or isophthaloyl chloride, to form a polyamide. The general reaction scheme would involve the nucleophilic attack of the amine groups of the diamine on the carbonyl carbons of the diacid chloride, leading to the formation of amide bonds and the elimination of hydrogen chloride.

The presence of the two methyl groups on the benzene ring of the diamine monomer would be expected to influence the properties of the resulting polyamide. These methyl groups could potentially increase the solubility of the polymer by disrupting chain packing and reducing intermolecular forces. Furthermore, the electronic effects of the methyl groups might have a subtle influence on the reactivity of the amine groups during polymerization.

Polyimides:

Polyimides are a class of high-performance polymers renowned for their outstanding thermal stability, chemical resistance, and excellent mechanical and electrical properties. The synthesis of polyimides is typically a two-step process. The first step involves the reaction of a diamine with a dianhydride in a polar aprotic solvent to form a soluble poly(amic acid) precursor. In the second step, the poly(amic acid) is converted to the final polyimide through thermal or chemical imidization, which involves the formation of the characteristic imide ring.

If this compound were used as the diamine monomer, it would react with a dianhydride, such as pyromellitic dianhydride (PMDA) or 4,4'-(hexafluoroisopropylidene)diphthalic anhydride (B1165640) (6FDA), to form the corresponding poly(amic acid). Subsequent imidization would yield the polyimide.

The methyl substituents on the diamine unit would likely impact the properties of the resulting polyimide. Similar to polyamides, these groups could enhance solubility and processability. The ortho-position of the amine groups in this compound would lead to a specific chain geometry that could affect the polymer's morphology and final properties.

While no specific data for polyamides or polyimides derived from this compound are available, the table below presents typical properties of aromatic polyamides and polyimides synthesized from other aromatic diamines to provide a general context.

Table 1: General Properties of Aromatic Polyamides and Polyimides

| Property | Aromatic Polyamides (Aramids) | Aromatic Polyimides |

|---|---|---|

| Glass Transition Temperature (Tg) | 250-400 °C | 300-500 °C |

| Tensile Strength | High | Very High |

| Thermal Stability | Excellent | Exceptional |

| Chemical Resistance | Good to Excellent | Excellent |

| Solubility | Generally low, soluble in strong acids or polar aprotic solvents with salts | Generally low, some soluble in polar aprotic solvents |

Note: The properties listed are general ranges and can vary significantly depending on the specific monomers used and the polymerization conditions.

Beyond the synthesis of linear homopolymers, this compound could potentially be incorporated into more complex and advanced polymer architectures. Its bifunctional nature makes it a suitable candidate for the synthesis of copolymers, block copolymers, and dendrimers.

For instance, by using a combination of different diamines or diacids during polymerization, random or alternating copolymers could be produced. This approach allows for the fine-tuning of polymer properties to meet specific application requirements.

The incorporation of this compound into block copolymers could lead to materials with unique microphase-separated morphologies and a combination of properties from the different blocks. For example, a rigid polyamide or polyimide block containing this diamine could be combined with a flexible polymer block to create a thermoplastic elastomer.

Furthermore, the diamine could serve as a core or branching unit in the synthesis of dendritic polymers. The resulting dendrimers would possess a highly branched, three-dimensional architecture with a high density of functional groups at the periphery, making them potentially useful in applications such as drug delivery, catalysis, and sensing.

While the specific use of this compound in these advanced architectures has not been reported, its structural features make it a viable candidate for future research in the development of novel polymeric materials.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 4,5-dimethyl-1,2-phenylenediamine |

| 4,5-diamino-o-xylene |

| 2,5-dimethyl-p-phenylenediamine |

| 2,3,5,6-tetramethyl-p-phenylenediamine |

| Terephthaloyl chloride |

| Isophthaloyl chloride |

| Pyromellitic dianhydride (PMDA) |

Advanced Spectroscopic and Structural Investigations

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Mechanistic Insight

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. Through the analysis of ¹H and ¹³C NMR spectra, the carbon-hydrogen framework of 4,5-dimethyl-N1-phenylbenzene-1,2-diamine can be mapped out, while in-situ NMR techniques offer powerful means to observe reaction dynamics in real-time.

¹H and ¹³C NMR Analysis of Compound and Derivatives

The structural confirmation of this compound and its derivatives is heavily reliant on ¹H (proton) and ¹³C NMR spectroscopy. While specific spectral data for the title compound is not publicly available, the expected chemical shifts and splitting patterns can be predicted based on its constituent parts: a 1,2,4,5-tetrasubstituted benzene (B151609) ring, a phenyl group, two methyl groups, a primary amine (-NH₂), and a secondary amine (-NH-).

¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to show distinct signals for each type of proton in the molecule.

Aromatic Protons: The dimethyl-substituted benzene ring contains two aromatic protons which would appear as singlets, given their isolated positions. The monosubstituted phenyl ring would exhibit a more complex set of signals, likely in the range of δ 6.5-7.5 ppm, corresponding to its five protons.

Amine Protons: The protons of the primary (-NH₂) and secondary (-NH-) amine groups would appear as broad singlets. Their chemical shifts can vary depending on the solvent, concentration, and temperature but are typically found in the δ 3-5 ppm range for aromatic amines.

Methyl Protons: The two methyl groups attached to the benzene ring are chemically equivalent and would produce a single, sharp singlet, likely in the δ 2.0-2.5 ppm region.

For comparison, studies on related o-phenylenediamine (B120857) derivatives show aromatic protons resonating in the δ 6.7-7.8 ppm range. orientjchem.org The precursor, 4,5-dimethyl-1,2-phenylenediamine, shows aromatic proton signals and methyl proton signals, which serve as a baseline for predicting the shifts in the N-phenylated derivative. nih.gov

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, with a molecular formula of C₁₄H₁₆N₂, a total of 14 carbon signals would be expected if the molecule has no symmetry.

Aromatic Carbons: The spectrum would display multiple signals in the aromatic region (δ 110-150 ppm). The carbons bonded to nitrogen atoms (C-N) would be shifted downfield. For example, in various 1,4-phenylenediamine-based Schiff bases, the C-N carbons appear around δ 147 ppm. rsc.org

Methyl Carbons: The carbons of the two methyl groups would appear as a single peak in the upfield region of the spectrum, typically around δ 20 ppm.

Spectra for the precursor 4,5-dimethyl-1,2-phenylenediamine are available and provide reference points for the dimethyl-substituted ring. nih.gov The synthesis of various benzimidazole (B57391) derivatives from o-phenylenediamines is often confirmed using both ¹H and ¹³C NMR to identify the products. nih.gov

In-situ NMR for Reaction Monitoring and Intermediate Detection

In-situ NMR spectroscopy is a powerful technique for studying reaction mechanisms, identifying transient intermediates, and monitoring the consumption of reactants and formation of products in real-time without sample workup. The synthesis of N-heterocyclic molecules from o-phenylenediamine, for instance, can be monitored by ¹H NMR analysis of the crude reaction mixture to determine product yields and the presence of byproducts. nih.gov

A notable advanced application is High Resolution Magic Angle Spinning (HRMAS) NMR, which has been used to investigate the reactivity of ¹³C-labeled p-phenylenediamine (B122844) (PPD) isotopomers within reconstructed human epidermis. nih.govacs.org In these studies, the signals of the PPD isotopomers were observed to decrease over time, while signals corresponding to acetylated metabolites appeared in the culture media, demonstrating that the acetylation reaction is a primary metabolic pathway. nih.govacs.org This technique allows for the direct observation and quantification of reactants and products in complex, heterogeneous systems, a capability that could be applied to study the reactions of this compound in similar environments.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a critical analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), which allows for the determination of its elemental formula. For this compound (C₁₄H₁₆N₂), the theoretical monoisotopic mass is 212.1313 Da. An HRMS measurement yielding a value very close to this would confirm the elemental composition.

The fragmentation of a molecule upon ionization in the mass spectrometer provides valuable structural clues. The fragmentation of aromatic amines is well-documented. libretexts.org For N-phenyl-o-phenylenediamines, characteristic fragmentation would likely involve:

Alpha-Cleavage: Cleavage of bonds adjacent to the nitrogen atoms is a common pathway for amines. libretexts.org

Loss of Small Molecules: Ejection of small, stable neutral molecules like HCN or NH₃ can occur.

Formation of Stable Ions: The fragmentation of related para-phenylenediamine (PPD) quinones shows the formation of characteristic product ions, such as an aniline (B41778) ion (m/z 94.0651). nih.govacs.org Similar fragments could be expected from the title compound. Studies on N-phenyl benzenesulfonamides also reveal complex fragmentation pathways, including inter-ring hydrogen transfers. researchgate.net

LC-MS for Reaction Mixture Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection specificity of mass spectrometry. This technique is exceptionally useful for analyzing complex mixtures, such as those from a chemical reaction, to identify the main product, unreacted starting materials, and any impurities or byproducts.

In the context of synthesizing or studying the reactivity of this compound, LC-MS would be the method of choice. For example, a validated LC-MS/MS method has been developed for the simultaneous determination of p-phenylenediamine and its metabolites in blood, using multiple reaction monitoring to quantify each compound. nih.gov Similarly, LC-QTOF/MS (Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry) has been employed for pharmacokinetic and biodistribution studies of N-phenylpiperazine derivatives, where it proved sensitive and accurate for determining the drug and its metabolites in various tissues. nih.gov Such an approach could be readily adapted to monitor the progress of a reaction involving this compound, separating it from its precursors (e.g., 4,5-dimethyl-1,2-phenylenediamine) and any side products on the chromatography column before their identification by the mass spectrometer.

Infrared (IR) Spectroscopy for Functional Group Characterization

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. The IR spectrum of this compound would be expected to show characteristic absorption bands for its amine and aromatic components.

Based on data from closely related compounds like 4,5-dimethyl-o-phenylenediamine nih.govnist.gov and N-phenyl-o-phenylenediamine, spectrabase.com the following key IR bands can be predicted:

N-H Stretching: The primary (-NH₂) and secondary (-NH-) amine groups will exhibit stretching vibrations in the region of 3300-3500 cm⁻¹. Primary amines typically show two bands (symmetric and asymmetric stretching), while secondary amines show a single band. A comparative study of phenylenediamine isomers confirms these assignments. nih.gov

C-H Aromatic Stretching: Sharp absorption bands just above 3000 cm⁻¹ are characteristic of C-H bonds on the aromatic rings.

C=C Aromatic Stretching: One or more bands in the 1500-1600 cm⁻¹ region correspond to the carbon-carbon double bond stretching vibrations within the benzene rings.

N-H Bending: The bending vibration for the primary amine typically appears around 1600-1650 cm⁻¹.

C-N Stretching: The stretching vibrations for aromatic C-N bonds are found in the 1250-1360 cm⁻¹ range.

C-H Out-of-Plane Bending: Strong bands in the 700-900 cm⁻¹ region are due to the out-of-plane bending of aromatic C-H bonds. The exact position of these bands can help determine the substitution pattern on the benzene rings. For the N-phenyl group (monosubstituted), strong bands are expected around 750 and 690 cm⁻¹. The 1,2,4,5-tetrasubstituted ring would have its own characteristic absorption in this region.

X-ray Crystallography for Solid-State Structure Determination

Following extensive searches of chemical and crystallographic databases, it has been determined that specific X-ray crystallography data for the compound this compound is not publicly available. Searches for the crystal structure of this specific molecule (CAS Number: 1882221-58-0, Chemical Formula: C14H16N2) did not yield any published crystallographic studies. sigmaaldrich.com

While data exists for the related but structurally distinct compound 4,5-Dimethyl-1,2-phenylenediamine (CAS Number: 3171-45-7, Chemical Formula: C8H12N2), this information is not applicable to the N1-phenyl substituted derivative specified. biosynth.comnih.gov The addition of the phenyl group at the N1 position significantly alters the molecule's size, shape, and potential for intermolecular interactions, meaning that the crystallographic data for the simpler diamine cannot be used to infer the solid-state structure of the target compound.

Consequently, the following sections on molecular conformation, crystal packing, and intermolecular interactions for this compound cannot be completed due to the absence of primary crystallographic data.

Molecular Conformation and Crystal Packing Analysis

Detailed analysis of the molecular conformation, including bond lengths, bond angles, and dihedral angles, is contingent upon the successful determination of the crystal structure through X-ray diffraction. Similarly, the arrangement of molecules within the crystal lattice, known as crystal packing, can only be described once a unit cell and space group have been established. As no such data has been published for this compound, a discussion of its specific conformational parameters and packing motifs is not possible at this time.

Investigation of Intermolecular Interactions

The nature and geometry of intermolecular interactions, such as hydrogen bonds, van der Waals forces, and potential π-π stacking, are critical to understanding the solid-state behavior of a compound. These interactions are identified and characterized from the solved crystal structure. Without the crystallographic data for this compound, a detailed investigation of the specific intermolecular forces governing its crystal structure cannot be conducted.

Theoretical and Computational Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is widely used to study the electronic environment of molecules, which governs their structure and reactivity. For molecules like 4,5-Dimethyl-N1-phenylbenzene-1,2-diamine, DFT can model various properties, from optimized geometry to reactivity indicators.

Geometry Optimization and Vibrational Analysis

A fundamental step in any computational study is to determine the most stable three-dimensional arrangement of atoms in a molecule—its equilibrium geometry. This is achieved through geometry optimization, a process that calculates the forces on each atom and adjusts their positions until a minimum energy structure is found. The result is a set of precise bond lengths, bond angles, and dihedral angles.

Following optimization, vibrational frequency analysis is typically performed. This calculation serves two purposes: it confirms that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies), and it predicts the molecule's infrared (IR) and Raman spectra. These theoretical spectra can be compared with experimental data to validate the computational model. For related m-phenylenediamine (B132917), DFT has been used to perform complete potential energy distribution assignments for its vibrational modes nih.gov.

While specific optimized parameters for this compound are not available in the reviewed literature, a DFT study would yield the data presented in the following conceptual table.

| Parameter | Description | Expected Value Source |

| Bond Lengths (Å) | ||

| C-C (aromatic) | The distances between adjacent carbon atoms in the benzene (B151609) rings. | DFT Calculation |

| C-N | The distances between the carbon atoms of the benzene ring and the nitrogen atoms of the amine groups. | DFT Calculation |

| N-H | The distances between the nitrogen and hydrogen atoms of the primary amine group. | DFT Calculation |

| N-C (phenyl) | The distance between the secondary amine nitrogen and the carbon of the attached phenyl group. | DFT Calculation |

| C-H | The distances between carbon and hydrogen atoms. | DFT Calculation |

| Bond Angles (º) | ||

| C-C-C (aromatic) | Angles within the benzene rings, expected to be close to 120°. | DFT Calculation |

| C-N-C | The angle around the secondary amine nitrogen atom. | DFT Calculation |

| H-N-H | The angle of the primary amine group. | DFT Calculation |

| Vibrational Frequencies (cm⁻¹) | ||

| N-H Stretch | Characteristic vibrations of the N-H bonds, typically in the 3300-3500 cm⁻¹ region. | DFT Calculation |

| C-N Stretch | Vibrations associated with the carbon-nitrogen bonds. | DFT Calculation |

| Aromatic C-H Stretch | Vibrations of C-H bonds on the aromatic rings, usually above 3000 cm⁻¹. | DFT Calculation |

Table 1: Conceptual Data from Geometry Optimization and Vibrational Analysis. Specific values for the title compound are not available in the cited literature and would require a dedicated computational study.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps)

Frontier Molecular Orbital (FMO) theory is a key concept for understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons, defining its nucleophilic character. The LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic character.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity.

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO.

A small HOMO-LUMO gap implies low kinetic stability and high chemical reactivity, facilitating electronic transitions.

Studies on related phenylenediamines demonstrate the utility of this analysis nih.govnih.gov. For this compound, the electron-donating methyl groups and the phenyl substituent would influence the energies of these orbitals. A dedicated DFT study would be necessary to quantify these values.

| Orbital Property | Description | Significance |

| EHOMO | Energy of the Highest Occupied Molecular Orbital. | Indicates the electron-donating ability (nucleophilicity). Higher energy corresponds to a stronger donor. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the electron-accepting ability (electrophilicity). Lower energy corresponds to a stronger acceptor. |

| Energy Gap (ΔE) | The difference in energy between the LUMO and HOMO (ΔE = ELUMO - EHOMO). | A smaller gap correlates with higher chemical reactivity and lower kinetic stability. |

Table 2: Key Parameters from Frontier Molecular Orbital Analysis. The analysis provides fundamental insights into the electronic behavior and reactivity of a molecule.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution across a molecule. It is plotted onto the molecule's electron density surface, using a color scale to indicate different potential values.

Red regions indicate areas of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. These are often associated with lone pairs on heteroatoms like nitrogen or oxygen.

Blue regions denote areas of positive electrostatic potential, which are electron-poor and susceptible to nucleophilic attack. These are typically found around hydrogen atoms attached to electronegative atoms.

Green regions represent neutral or non-polar areas.

For this compound, an MEP map would likely show negative potential (red) around the two nitrogen atoms due to their lone pairs, identifying them as the primary sites for electrophilic interaction, such as protonation or reaction with electrophiles. The hydrogen atoms of the amine groups would exhibit positive potential (blue). This analysis is invaluable for predicting how the molecule will interact with other reagents nih.govnih.gov.

Molecular Dynamics (MD) Simulations

While DFT calculations typically model molecules in a static, minimum-energy state, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms, allowing researchers to observe molecular vibrations, conformational changes, and interactions with surrounding molecules, such as solvents.

For this compound, an MD simulation could be used to:

Study its conformational flexibility, particularly the rotation around the C-N bonds.

Analyze its interaction and solvation with different solvents.

Investigate its stability and interactions if bound to a larger biological molecule, such as a protein active site nih.govnih.gov.

Currently, there are no specific MD simulation studies focused on this compound in the available literature.

Computational Modeling of Reaction Mechanisms and Transition States

Computational chemistry is instrumental in mapping out the intricate details of chemical reactions. It allows for the identification of intermediates, the calculation of transition state structures, and the determination of the energy barriers associated with each step of a reaction.

Prediction of Reaction Pathways and Energetics

Ortho-phenylenediamines are common precursors for the synthesis of benzimidazoles, a class of heterocyclic compounds with significant biological activity nih.govresearchgate.net. A typical reaction involves the condensation of an o-phenylenediamine (B120857) with an aldehyde or carboxylic acid researchgate.netmdpi.com.

For this compound, a reaction with an aldehyde would likely proceed through the following general steps:

Nucleophilic attack of one of the amine groups on the carbonyl carbon of the aldehyde.

Formation of a hemiaminal intermediate.

Dehydration to form a Schiff base (imine).

Intramolecular cyclization.

A final aromatization step to form the stable benzimidazole (B57391) ring.

Modeling of Catalytic Cycles

Computational modeling, particularly using Density Functional Theory (DFT), has become an indispensable tool for elucidating the mechanisms of catalytic reactions involving complex organic ligands. While specific studies modeling the complete catalytic cycle for reactions directly employing this compound are not extensively documented in publicly available research, the principles of such modeling can be understood from studies on structurally related N-aryl-o-phenylenediamines and other diamine ligands in catalysis. These computational investigations provide critical insights into reaction pathways, transition states, and the roles of various intermediates, which are often difficult to determine through experimental means alone.

The modeling of a catalytic cycle typically begins with the optimization of the geometries of the reactants, the catalyst, any intermediates, and the final products. For a hypothetical catalytic process involving this compound, this would involve calculating the most stable three-dimensional structures of the diamine ligand, the metal center it coordinates to, and the substrates of the reaction. Subsequent steps involve mapping the potential energy surface of the reaction to identify the lowest energy pathway from reactants to products. This involves locating and characterizing the transition state structures for each elementary step of the proposed catalytic cycle.

Key aspects that are typically investigated in the computational modeling of such catalytic cycles include:

Ligand Coordination: The initial step often involves the coordination of the diamine ligand to a metal center. DFT calculations can predict the preferred coordination mode, bond energies, and the electronic structure of the resulting metal-ligand complex. For this compound, the calculations would explore the coordination through the two nitrogen atoms of the diamine moiety.

Substrate Activation: The model would then explore how the metal-diamine complex activates the substrates. This could involve oxidative addition, ligand substitution, or other elementary steps. The calculated activation barriers for these steps provide insights into the reaction kinetics.

Bond Formation/Cleavage: The core of the catalytic cycle involves the formation of new chemical bonds and the cleavage of existing ones. Computational modeling can trace the intricate electronic and geometric changes that occur during these transformations, providing a detailed picture of the reaction mechanism. For instance, in a cross-coupling reaction, this would involve modeling the reductive elimination step that forms the final product and regenerates the catalyst.

Catalyst Regeneration: The final steps of the modeled cycle would demonstrate the regeneration of the active catalytic species, allowing it to re-enter the cycle. This is crucial for a complete and viable catalytic process.

Structure-Reactivity Relationship Studies through Computational Approaches

Computational chemistry provides a powerful platform for investigating the relationship between the molecular structure of a compound and its chemical reactivity. For this compound and its derivatives, computational approaches, primarily based on DFT, can elucidate how subtle changes in the molecular architecture influence its behavior in chemical reactions. These studies are crucial for the rational design of new catalysts and functional materials with tailored properties.

The electronic and steric properties of this compound are key determinants of its reactivity. The two methyl groups on the benzene ring and the phenyl group on one of the nitrogen atoms introduce specific electronic and steric effects that can be quantified through computational methods.

Key Computational Descriptors for Structure-Reactivity Analysis:

| Computational Descriptor | Significance for Reactivity |

| HOMO-LUMO Energies | The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are fundamental electronic descriptors. The HOMO energy is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. A smaller gap generally implies higher reactivity. |

| Natural Bond Orbital (NBO) Analysis | NBO analysis provides insights into the charge distribution within the molecule, revealing the atomic charges and the nature of the chemical bonds. This information is vital for understanding donor-acceptor interactions and identifying potential sites for nucleophilic or electrophilic attack. |

| Molecular Electrostatic Potential (MEP) | The MEP map is a visual representation of the charge distribution on the molecular surface. It helps in identifying the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, thereby predicting the sites of interaction with other chemical species. |

| Global Reactivity Descriptors | Parameters such as chemical hardness, softness, and electrophilicity index, derived from conceptual DFT, provide a quantitative measure of the overall reactivity of the molecule. |

For instance, a computational study on Schiff bases derived from the parent compound, 4,5-dimethyl-o-phenylenediamine, utilized DFT to explore their geometric and electronic properties. tandfonline.com The study calculated various parameters, including HOMO-LUMO energies, to understand the structure-property relationships. Such analyses can be extended to this compound to predict its reactivity in various chemical transformations.

The presence of the N-phenyl substituent introduces additional complexity and potential for steric hindrance, which can be modeled computationally. The dihedral angle between the phenyl ring and the benzene-1,2-diamine core would influence the accessibility of the nitrogen lone pairs for coordination to a metal center or for participation in other reactions. Computational geometry optimization can predict the most stable conformation of the molecule and provide insights into these steric effects.

Furthermore, computational studies can be employed to compare the reactivity of this compound with its unsubstituted or differently substituted analogues. By systematically varying the substituents on the aromatic rings and calculating the corresponding changes in the electronic and steric descriptors, a quantitative structure-activity relationship (QSAR) can be established. This approach is invaluable for the in-silico design of new ligands with optimized reactivity for specific catalytic applications.

Future Research Directions and Emerging Applications

Development of Novel Synthetic Pathways

The synthesis of multi-substituted o-phenylenediamines, including N-arylated derivatives, is a key area of research. Traditional methods often involve harsh conditions or multi-step processes. Future research is directed towards more efficient, environmentally friendly, and versatile synthetic routes.

Key Approaches:

Green Synthetic Methods: Inspired by recent advancements, researchers are exploring oxidative aromatization and amination of cyclohexanones using air as a green oxidant. This approach, catalyzed by systems like iodine and a Lewis acid, minimizes hazardous by-products and offers a direct route to complex o-phenylenediamines. rsc.org

Transition-Metal-Free N-Arylation: A promising pathway involves the reaction of o-phenylenediamines with o-silylaryl triflates in the presence of a fluoride source like cesium fluoride (CsF). This method avoids the need for transition metal catalysts and proceeds under mild conditions, offering a high-yield route to N-aryl products. nih.gov

Photoredox Catalysis: The combination of nickel and photoredox catalysis enables the direct functionalization of amino C-H bonds with aryl halides. princeton.edu This strategy allows for the creation of N-aryl amines from readily available starting materials under mild conditions, representing a significant step forward in synthetic efficiency. princeton.edu

Nitrene Transfer Reactions: Another innovative approach involves the conversion of nitroarenes into o-phenylenediamines through an aryl nitrene transfer reaction, offering a novel pathway for constructing the core diamine structure. researchgate.net

These emerging synthetic strategies are expected to make 4,5-Dimethyl-N1-phenylbenzene-1,2-diamine and its derivatives more accessible for a broader range of applications.

Exploration of New Catalytic Applications

The diamine structure of this compound makes it an excellent precursor for ligands in transition metal catalysis. The development of new catalysts is crucial for advancing chemical synthesis, and this compound offers a tunable scaffold for creating highly effective catalytic systems.

Precursor to Heterocyclic Compounds: The related compound, 4,5-Dimethyl-1,2-phenylenediamine, is a known reagent for preparing quinoxalinones and transition metal complexes. scbt.com Similarly, N-phenyl-o-phenylenediamine can undergo copper-catalyzed cascade reactions with aldehydes to form complex heterocyclic structures like 2-(1-phenyl-1H-benzo[d]imidazol-2-yl)phenols. acs.org This highlights the potential of the title compound to serve as a building block for a variety of N-heterocycles with potential catalytic activities.

Ligand Development: The N-phenyl group and dimethyl substituents can be modified to fine-tune the steric and electronic properties of metal complexes. This allows for the rational design of ligands for specific catalytic transformations, such as cross-coupling reactions, hydrogenations, and oxidations.

Gold Nanoparticle Catalysis: Research has shown that supported gold nanoparticles can effectively catalyze the synthesis of 2-substituted benzimidazoles from o-phenylenediamine (B120857) and aldehydes under ambient conditions. mdpi.comresearchgate.net This efficient and reusable catalytic system represents a green approach to forming C-N bonds, and derivatives like this compound could be explored in similar systems to create novel benzimidazole (B57391) structures. mdpi.comresearchgate.net

The exploration of these catalytic applications could lead to the discovery of new and more efficient chemical transformations with broad industrial relevance.

Design of Advanced Materials with Tunable Properties

The unique chemical properties of this compound make it a promising candidate for the development of advanced materials with tailored functionalities.

Hybrid Nanoflowers (hNFs): A recent study demonstrated the synthesis of hybrid nanoflowers using N1-phenylbenzene-1,2-diamine and copper(II) metal ions as the inorganic component. ebyu.edu.tr These hNFs represent a new class of nanoparticles with high stability and activity. The structure and properties of these nanomaterials can be tuned by varying the organic and inorganic components, opening up applications in sensing, catalysis, and biomedicine. ebyu.edu.tr

| Characterization Technique | Observation for N1-phenylbenzene-1,2-diamine@CuhNFs |

| Scanning Electron Microscopy (SEM) | Reveals the flower-like morphology of the hybrid nanoparticles. |

| Energy Dispersive X-ray (EDX) | Confirms the elemental composition, including carbon, nitrogen, copper, and oxygen. |

| Fourier-Transform Infrared (FT-IR) | Shows characteristic peaks corresponding to the organic diamine component and its interaction with the metal ion. |

| X-ray Diffraction (XRD) | Provides information on the crystalline structure of the hybrid material. |

Corrosion Inhibitors: Derivatives of o-phenylenediamine have shown significant potential as corrosion inhibitors for metals. nih.gov They function by adsorbing onto the metal surface and forming a protective barrier against corrosive agents like moisture and oxygen. nih.gov The specific substituents on this compound could enhance its adsorption properties and lead to the development of highly effective, environmentally benign anti-corrosion coatings. nih.gov